1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione
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Overview
Description
1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione is a fascinating compound belonging to the class of perimidines. Perimidines are versatile scaffolds and a fascinating class of nitrogen-containing heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . The unique structure of this compound, which includes both π-excessive and π-deficient arrangements, makes it an interesting subject for scientific research .
Preparation Methods
The synthesis of 1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione typically involves the reaction of 1,8-diaminonaphthalene with various carbonyl compounds. One common method is the condensation reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides of substituted phenylacetic acids under microwave irradiation . This method leads to good yields in short reaction times and is preferable due to its efficiency . Other synthetic techniques include conventional heating, stirring, grinding, microwave (MW), and ultrasound radiation with their unique advantages and limitations .
Chemical Reactions Analysis
1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s electronic properties allow it to participate in both electrophilic and nucleophilic reactions . Common reagents used in these reactions include iminoester hydrochlorides, carbonyl compounds, and various catalysts such as ionic liquids, acids, metals, and nanocatalysts . Major products formed from these reactions include various substituted perimidines and their derivatives .
Scientific Research Applications
1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione has a wide range of scientific research applications. In chemistry, it is used as a dye intermediate and coloring agent in fibers and plastic synthesis . In biology and medicine, perimidine derivatives have been studied for their potential as DNA-intercalating antitumoral agents, antiulcer agents, and neurotropic preparations . The compound’s ability to form complexes with metals and interact with different proteins makes it valuable in drug discovery and polymer chemistry . Additionally, it has applications in the dye industry and as a catalyst in organic synthesis .
Mechanism of Action
The mechanism of action of 1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to transfer electron density to the naphthalene ring from the fused heterocyclic ring, increasing the possibility of future reaction chemistry via both electrophilic and nucleophilic reactions . This interaction is responsible for its role in various industries, including medicine and agriculture chemistry .
Comparison with Similar Compounds
1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione can be compared with other similar compounds such as naphtho[1,2-e][1,3]oxazines and pyrrolo[1,2-a]perimidines . These compounds share similar structural features but differ in their specific applications and chemical properties. For example, naphtho[1,2-e][1,3]oxazines are known for their anti-inflammatory activities, while pyrrolo[1,2-a]perimidines are used in the synthesis of various fibers and as additives to liquid crystal displays . The unique electronic properties of this compound make it particularly valuable in the dye industry and as a catalyst in organic synthesis .
Properties
CAS No. |
2306-36-7 |
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Molecular Formula |
C19H10N2O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-hydroxy-18,20-diazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,11,13(21),14,16-nonaene-10,19-dione |
InChI |
InChI=1S/C19H10N2O3/c22-17-10-5-1-2-6-11(10)18(23)15-12(17)8-9-4-3-7-13-14(9)16(15)21-19(24)20-13/h1-8,23H,(H,20,21,24) |
InChI Key |
KGJBDYHTRWTBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC4=C5C3=NC(=O)NC5=CC=C4)C2=O)O |
Origin of Product |
United States |
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